

Erythrinin F: A Comprehensive Technical Review of Its Bioactivities and Therapeutic Potential

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Compound of Interest

Compound Name: Erythrinin F

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Introduction

Erythrinin F, a prenylated isoflavone belonging to the flavonoid family, has emerged as a compound of significant interest within the scientific community. Primarily isolated from various species of the *Erythrina* genus, this natural product has demonstrated a promising spectrum of biological activities, including antimicrobial, cytotoxic, and potential anti-inflammatory properties. This technical guide provides a comprehensive literature review of **Erythrinin F**, with a focus on its quantitative biological data, experimental protocols for its synthesis and isolation, and an exploration of its potential mechanisms of action. For clarity, this review will consider **Erythrinin F** and its synonym, Erysubin F, to be the same compound, as they are frequently used interchangeably in the scientific literature.

Data Presentation

Antimicrobial and Cytotoxic Activities of Erythrinin F (Erysubin F)

The following table summarizes the key quantitative data reported for the biological activities of **Erythrinin F** (Erysubin F).

Biological Activity	Target Organism/Cell Line	Measurement	Value	Reference(s)
Antibacterial	Methicillin-resistant Staphylococcus aureus (MRSA)	MIC	15.4 μ M	[1]
Salmonella enterica subsp. enterica	MIC	> 80.0 μ M	[1]	
Escherichia coli	MIC	> 80.0 μ M	[1]	
Candida albicans	MIC	> 80.0 μ M	[1]	
Antimycobacteria I	Mycobacterium tuberculosis	MIC	12.5 μ g/mL	[2]
Cytotoxic	KB (human oral cancer)	IC50	4.5 μ g/mL	[2]
NCI-H187 (human small cell lung cancer)	IC50	> 50 μ g/mL	[2]	
BC (human breast cancer)	IC50	> 50 μ g/mL	[2]	

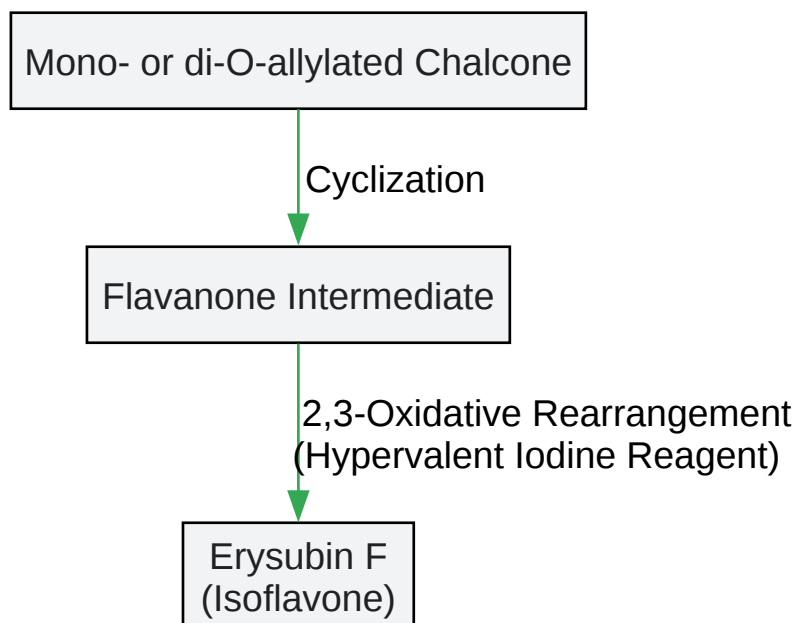
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Total Synthesis of Erysubin F

A reported total synthesis of Erysubin F commences from mono- or di-O-allylated chalcones, with flavanones serving as crucial intermediates[1]. The conversion of these flavanones to isoflavones is achieved through a 2,3-oxidative rearrangement using hypervalent iodine reagents[1].

Workflow for the Total Synthesis of Erysubin F

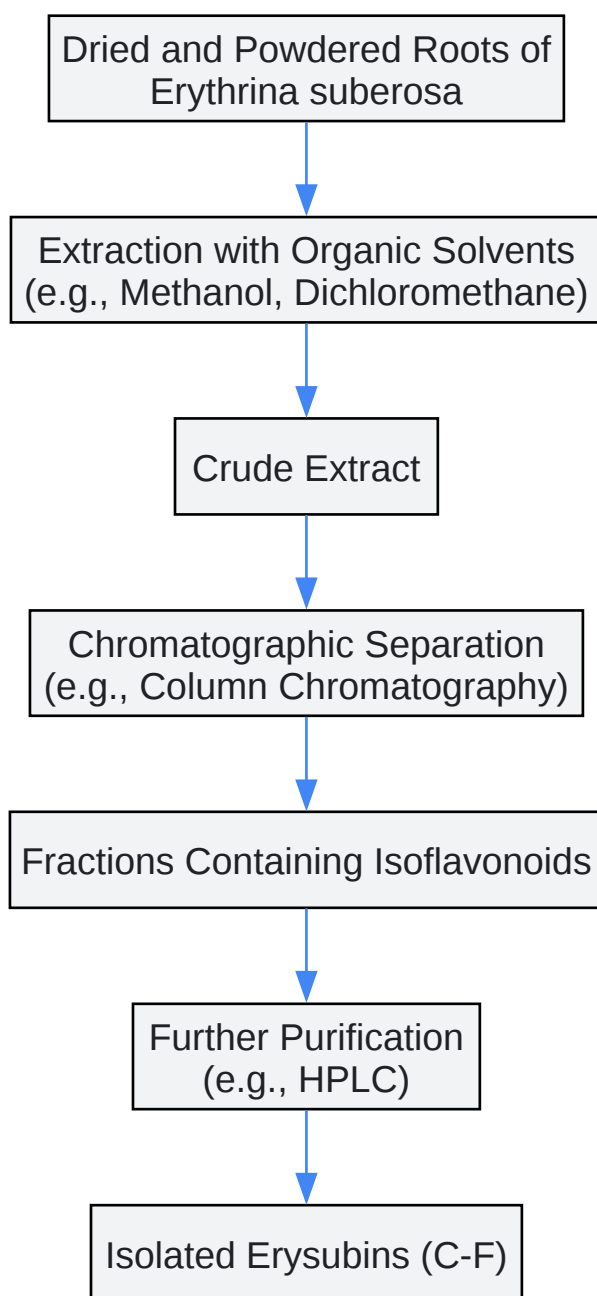
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Caption: Key steps in the total synthesis of Erysubin F.

Isolation of Erysubins from *Erythrina suberosa*

While a detailed, step-by-step protocol for the isolation of **Erythrinin F** is not extensively documented in a single source, a general procedure for the isolation of related isoflavonoids, Erysubins C-F, from the roots of *Erythrina suberosa* var. *glabrescences* has been described[3] [4]. The process typically involves extraction with organic solvents followed by chromatographic separation.

General Workflow for Isolation of Erysubins



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Caption: General workflow for the isolation of Erysubins.

Structure Elucidation

The structural confirmation of Erysubins, including Erysubin F, relies on a combination of spectroscopic techniques. The location of the prenyl group at the C-8 position in Erysubin F

was determined using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy[2]. ¹H-NMR and ¹³C-NMR data are crucial for the complete structural assignment.

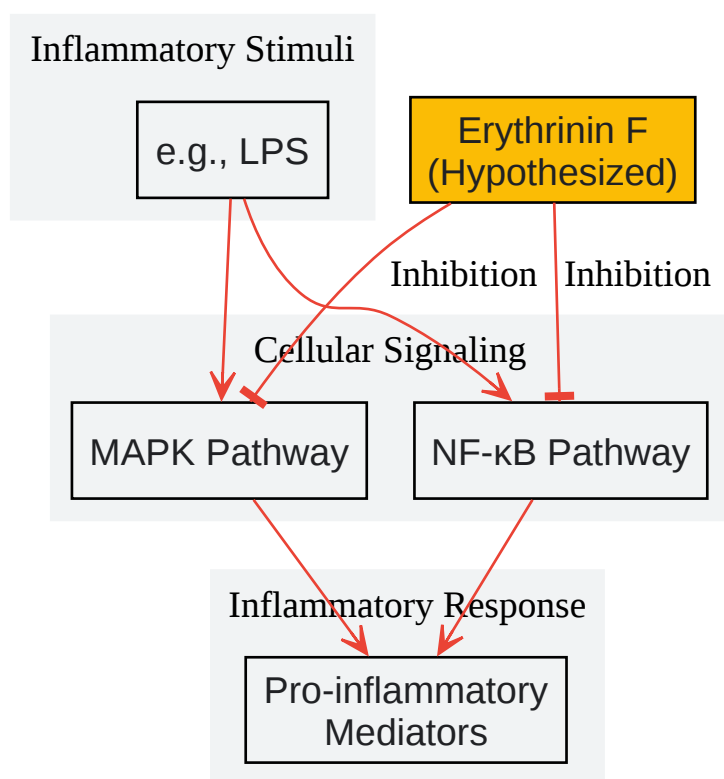
Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by **Erythrinin F** have not been extensively elucidated. However, flavonoids, the broader class of compounds to which **Erythrinin F** belongs, are known to exert their biological effects through various mechanisms.

Potential Anti-inflammatory Mechanism

Flavonoids have been reported to possess anti-inflammatory properties by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways[5][6][7]. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. While direct evidence for **Erythrinin F** is lacking, it is plausible that it may share these anti-inflammatory mechanisms.

Hypothesized Anti-inflammatory Signaling Pathway of Flavonoids



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Caption: Hypothesized inhibition of inflammatory pathways by **Erythrinin F**.

Other Potential Activities

Erysubin F has been noted to exhibit moderate antiplasmodial and protein tyrosine phosphatase 1B (PTP1B) inhibitory activity[2]. However, specific quantitative data (IC50 values) for these activities are not yet available in the reviewed literature. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making its inhibitors potential therapeutic agents for type 2 diabetes and obesity[2].

Conclusion

Erythrinin F (Erysubin F) is a promising natural product with demonstrated antibacterial and cytotoxic activities. Its total synthesis has been achieved, and methods for its isolation and structure elucidation are established. While its precise mechanisms of action and effects on specific signaling pathways require further investigation, its potential as an anti-inflammatory, antiplasmodial, and PTP1B inhibitory agent warrants continued research. This technical guide serves as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this intriguing isoflavone. Further studies are needed to provide more detailed quantitative data on its biological activities and to fully elucidate its molecular targets and signaling pathways.

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